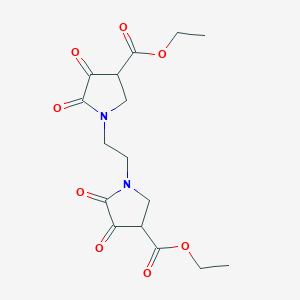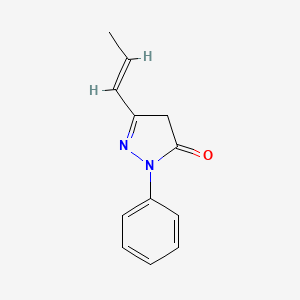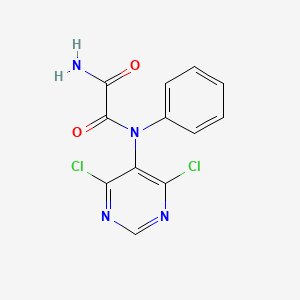
Diethyl 1,1'-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,1’-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) is a chemical compound with the molecular formula C₁₆H₂₀N₂O₈ It is known for its unique structure, which includes two pyrrolidine rings connected by an ethane-1,2-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1’-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) typically involves the reaction of ethane-1,2-diamine with diethyl 4,5-dioxopyrrolidine-3-carboxylate under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of Diethyl 1,1’-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production .
化学反応の分析
Types of Reactions
Diethyl 1,1’-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrolidine derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine compounds .
科学的研究の応用
Diethyl 1,1’-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
作用機序
The mechanism of action of Diethyl 1,1’-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to Diethyl 1,1’-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) include:
- 1,1’-ethane-1,2-diylbis(3-phenylthiourea)
- 1,1’-ethane-1,2-diylbis(3-ethyl-1H-imidazol-3-ium)
- 1,1’-ethane-1,2-diylbis(1,4-diazabicyclo[2.2.2]octan-1-ium)
Uniqueness
Diethyl 1,1’-ethane-1,2-diylbis(4,5-dioxopyrrolidine-3-carboxylate) is unique due to its specific structure, which includes two pyrrolidine rings connected by an ethane-1,2-diyl bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
7399-16-8 |
|---|---|
分子式 |
C16H20N2O8 |
分子量 |
368.34 g/mol |
IUPAC名 |
ethyl 1-[2-(4-ethoxycarbonyl-2,3-dioxopyrrolidin-1-yl)ethyl]-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-3-25-15(23)9-7-17(13(21)11(9)19)5-6-18-8-10(12(20)14(18)22)16(24)26-4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
NZXJRBCOMWVHNL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CCN2CC(C(=O)C2=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)



![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)


![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)




